Einecs 289-507-8

Description

"Einecs 289-507-8" refers to a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing chemicals marketed in the EU prior to 1981. Regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) mandate comprehensive toxicity and safety assessments for EINECS-listed substances, often leveraging computational methods like Quantitative Structure-Activity Relationships (QSARs) to fill data gaps .

Properties

CAS No. |

89560-81-6 |

|---|---|

Molecular Formula |

C30H61NO2 |

Molecular Weight |

467.8 g/mol |

IUPAC Name |

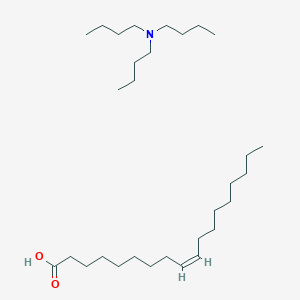

N,N-dibutylbutan-1-amine;(Z)-octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-7-10-13(11-8-5-2)12-9-6-3/h9-10H,2-8,11-17H2,1H3,(H,19,20);4-12H2,1-3H3/b10-9-; |

InChI Key |

PHFYGNBGKAPJBV-KVVVOXFISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCN(CCCC)CCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCN(CCCC)CCCC |

Related CAS |

89560-81-6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oleic acid, compound with tributylamine (1:1), typically involves the reaction of oleic acid with tributylamine in a 1:1 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The process may include steps such as mixing, heating, and distillation to achieve the desired product quality. The use of automated systems and quality control measures ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Oleic acid, compound with tributylamine (1:1), can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the structure and properties of the compound.

Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Oleic acid, compound with tributylamine (1:1), has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its biological activities and potential therapeutic applications.

Medicine: Research explores its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: It is utilized in the production of lubricants, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of oleic acid, compound with tributylamine (1:1), involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, altering membrane properties, or modulating enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

Efficiency of RASAR Models : A small subset of labeled compounds (1,387) can predict hazards for >33,000 EINECS chemicals, reducing testing costs by ~80% .

Limitations : Structural diversity gaps (e.g., botanical extracts) require hybrid approaches combining QSARs with in vitro assays .

Regulatory Impact : Under REACH, 54% of EINECS chemicals are classifiable into QSAR-ready groups, accelerating risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.